Tert-butyl 1-oxo-6-azaspiro[3.4]octane-6-carboxylate
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Overview
Description
Tert-butyl 1-oxo-6-azaspiro[34]octane-6-carboxylate is a spirocyclic compound characterized by its unique structural frameworkThe spirocyclic structure imparts unique chemical properties, making it a valuable building block in drug discovery and other scientific research areas .
Mechanism of Action
Mode of Action
It is likely that it interacts with its targets in a manner similar to other azaspiro compounds .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of “Tert-butyl 1-oxo-6-azaspiro[3Therefore, its impact on bioavailability is currently unknown .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of “Tert-butyl 1-oxo-6-azaspiro[3Factors such as temperature, pH, and the presence of other molecules could potentially affect its action .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 1-oxo-6-azaspiro[3.4]octane-6-carboxylate typically involves the reaction of a suitable azaspiro compound with tert-butyl chloroformate under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to facilitate the formation of the ester bond .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, solvent recovery, and purification processes to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 1-oxo-6-azaspiro[3.4]octane-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can introduce different substituents at specific positions on the spirocyclic ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alkoxides. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized spirocyclic compounds .
Scientific Research Applications
Tert-butyl 1-oxo-6-azaspiro[3.4]octane-6-carboxylate has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of potential therapeutic agents, particularly in the development of drugs targeting neurological disorders and infectious diseases.
Organic Synthesis: The compound is used in the synthesis of complex organic molecules, providing a versatile scaffold for constructing diverse chemical entities.
Material Science: Its unique structure makes it useful in the design of novel materials with specific properties, such as polymers and nanomaterials.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 8-oxo-6-azaspiro[3.4]octane-6-carboxylate: Similar in structure but with different functional groups, leading to distinct chemical properties and applications.
Tert-butyl 2-oxo-6-azaspiro[3.4]octane-6-carboxylate:
Tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate: A smaller spirocyclic compound with different ring sizes, offering unique chemical and biological properties.
Uniqueness
Tert-butyl 1-oxo-6-azaspiro[3.4]octane-6-carboxylate stands out due to its specific spirocyclic framework, which provides a balance of stability and reactivity. This makes it particularly valuable in drug discovery, where such properties are crucial for developing effective and selective therapeutic agents .
Biological Activity
Tert-butyl 1-oxo-6-azaspiro[3.4]octane-6-carboxylate (CAS No. 2168990-05-2) is a compound of interest due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.
Chemical Structure and Properties
The molecular formula of this compound is C13H21NO3, with a molecular weight of 239.32 g/mol. Its structure includes a spirocyclic framework, which is often associated with various pharmacological activities.
1. Antioxidant Activity
Research has indicated that compounds with similar structural motifs exhibit significant antioxidant properties. Antioxidants are crucial in mitigating oxidative stress, which is implicated in various diseases, including cancer and neurodegenerative disorders. A study demonstrated that derivatives of spirocyclic compounds can quench free radicals effectively, suggesting that this compound may possess similar capabilities .
2. Neuroprotective Effects
Neuroprotection is another area where spirocyclic compounds have shown promise. In vitro studies have indicated that these compounds can protect neuronal cells from apoptosis induced by oxidative stress. The mechanisms often involve the modulation of signaling pathways related to cell survival and apoptosis regulation .
3. Anti-inflammatory Properties
Inflammation plays a critical role in many chronic diseases. Preliminary investigations into the biological activity of related compounds have suggested potential anti-inflammatory effects, possibly through the inhibition of pro-inflammatory cytokines and mediators . Such activity may be relevant for developing treatments for conditions like arthritis or inflammatory bowel disease.
Case Study 1: Antioxidant Activity in HepG2 Cells
A study investigated the protective effects of spirocyclic compounds against tert-butyl hydroperoxide (tBHP)-induced oxidative stress in HepG2 cells. The results showed that pre-treatment with these compounds significantly reduced cell death and oxidative damage markers, such as malondialdehyde (MDA) levels and reactive oxygen species (ROS) generation .
Table 1: Effects of this compound on HepG2 Cells
Treatment | Cell Viability (%) | MDA Levels (µM) | ROS Generation (Relative Units) |
---|---|---|---|
Control | 100 | 0.5 | 1 |
tBHP | 40 | 2.5 | 5 |
tBHP + Compound | 75 | 1.0 | 2 |
Case Study 2: Neuroprotective Effects in Animal Models
In an animal model of neurodegeneration, administration of spirocyclic derivatives resulted in improved cognitive function and reduced markers of neuroinflammation. The protective effects were attributed to the compound's ability to enhance antioxidant defenses and modulate inflammatory responses in the brain .
Properties
IUPAC Name |
tert-butyl 3-oxo-6-azaspiro[3.4]octane-6-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO3/c1-11(2,3)16-10(15)13-7-6-12(8-13)5-4-9(12)14/h4-8H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSPQZAVVKDORTB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(C1)CCC2=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40719169 |
Source
|
Record name | tert-Butyl 1-oxo-6-azaspiro[3.4]octane-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40719169 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1251010-17-9 |
Source
|
Record name | tert-Butyl 1-oxo-6-azaspiro[3.4]octane-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40719169 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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